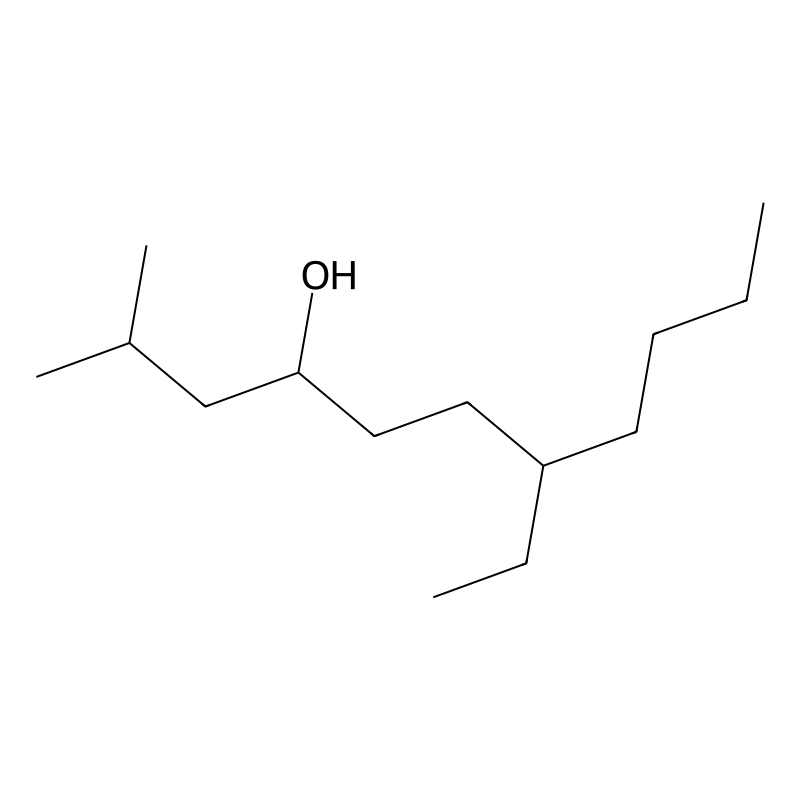

7-Ethyl-2-methyl-4-undecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7-Ethyl-2-methyl-4-undecanol is a long-chain alcohol with the molecular formula C14H30O and a molecular weight of 214.3874 g/mol. It is categorized under the class of aliphatic alcohols and is characterized by its branched structure, which includes an ethyl group at the seventh carbon and a methyl group at the second carbon of the undecanol chain. The compound is also known by several other names, including 2-Methyl-7-ethyl-4-undecanol and 7-Ethyl-2-methylundecan-4-ol .

Organic Synthesis:

-Ethyl-2-methyl-4-undecanol, also known as tetradecanol or tetradecyl alcohol, finds application in organic synthesis due to its functional group and carbon chain length. Its hydroxyl group allows it to participate in various reactions like esterification, etherification, and acylation to create diverse organic compounds with specific properties. For instance, 7-ethyl-2-methyl-4-undecanol can be reacted with fatty acids to produce biocompatible esters with potential applications in drug delivery systems and cosmetics.

Material Science:

The long alkyl chain of 7-ethyl-2-methyl-4-undecanol contributes to its amphiphilic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-hating) properties. This characteristic makes it valuable in material science for applications like:

- Surfactants: 7-ethyl-2-methyl-4-undecanol can act as a surfactant, reducing the surface tension of liquids and promoting emulsification, which is the process of mixing immiscible liquids. This property finds use in detergents, cleaners, and personal care products [].

- Lubricants: The long chain of 7-ethyl-2-methyl-4-undecanol provides lubrication, making it suitable for use in lubricants and greases, particularly in applications requiring good thermal and oxidative stability.

Research Applications:

Beyond organic synthesis and material science, 7-ethyl-2-methyl-4-undecanol finds use in various research fields, including:

- Biomedical research: It can serve as a building block in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering applications [].

- Environmental studies: 7-ethyl-2-methyl-4-undecanol can be used as a reference standard in environmental analysis to identify and quantify other organic compounds in environmental samples.

The chemical behavior of 7-Ethyl-2-methyl-4-undecanol can be explored through various reactions typical of alcohols:

- Oxidation: This compound can undergo oxidation to form corresponding aldehydes or ketones, depending on the reaction conditions.

- Esterification: Reacting with carboxylic acids can yield esters, which are often utilized in fragrance and flavor industries.

- Dehydration: Under acidic conditions, it can lose water to form alkenes, which may further participate in polymerization or other reactions.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Several methods can be employed to synthesize 7-Ethyl-2-methyl-4-undecanol:

- Alkylation: This involves the reaction of undecanol with ethyl and methyl halides in the presence of a base, facilitating the formation of the branched structure.

- Reduction: Starting from corresponding ketones or aldehydes, reduction using lithium aluminum hydride or other reducing agents can yield the desired alcohol.

- Fermentation: Although less common for this specific compound, fermentation processes can produce long-chain alcohols from biomass.

Each method has its advantages and may be chosen based on availability of starting materials and desired purity.

7-Ethyl-2-methyl-4-undecanol finds use in various applications:

- Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and scented products.

- Cosmetics: As an emollient or solvent, it can enhance the texture and feel of cosmetic formulations.

- Industrial Uses: It may serve as an intermediate in the synthesis of surfactants or other functional chemicals.

These applications highlight its functional versatility across different sectors.

Several compounds share structural similarities with 7-Ethyl-2-methyl-4-undecanol. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| 1-Octanol | C8H18O | Shorter chain length; used as a solvent and surfactant. |

| 1-Dodecanol | C12H26O | Longer chain; exhibits similar properties but with different applications. |

| 2-Ethylhexanol | C8H18O | Branched structure; commonly used as a solvent and plasticizer. |

Uniqueness of 7-Ethyl-2-methyl-4-undecanol

What sets 7-Ethyl-2-methyl-4-undecanol apart from these similar compounds is its specific branching pattern combined with a medium chain length, allowing for unique physical properties such as boiling point and solubility characteristics that are advantageous in fragrance and cosmetic formulations.

The study of branched-chain alcohols like 7-ethyl-2-methyl-4-undecanol originated in the late 19th century with Marcel Guerbet’s pioneering work on alcohol dimerization. The Guerbet reaction, which converts primary alcohols into β-alkylated dimers, laid the groundwork for synthesizing complex branched structures. Initially applied to short-chain alcohols like n-butanol, the reaction was later adapted for fatty alcohols, enabling the production of Guerbet alcohols with enhanced thermal stability and solubility.

7-Ethyl-2-methyl-4-undecanol emerged as a model compound for understanding steric effects in branched alcohols. Its industrial production began in the mid-20th century, driven by demand for high-performance lubricants and surfactants. Early patents from the 1960s describe its synthesis via Ziegler-Natta catalysts, which facilitated large-scale ethylene oligomerization. By the 1980s, its role in cosmetics as an emollient and viscosity modifier was well-established, with studies confirming its low toxicity and biocompatibility.

Structural Importance in Branched Alcohol Research

The molecular structure of 7-ethyl-2-methyl-4-undecanol features a 14-carbon chain with ethyl and methyl branches at the C7 and C2 positions, respectively, and a hydroxyl group at C4. This configuration imparts distinct physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 264°C | |

| Density (20°C) | 0.84 g/cm³ | |

| Refractive Index | 1.44 | |

| Log P (Partition Coeff) | 5.82 (estimated) |

The branching reduces crystallinity compared to linear analogs, lowering melting points and enhancing solubility in nonpolar solvents. Nuclear magnetic resonance (NMR) studies reveal that the ethyl group at C7 induces steric hindrance, affecting reaction kinetics in esterification and etherification. These structural insights have informed the design of surfactants with tailored hydrophile-lipophile balance (HLB) values.

Current Research Trends and Academic Focus Areas

Recent studies prioritize sustainable synthesis and novel applications:

- Green Chemistry: Catalytic Guerbet reactions using Ru/Pt nanoparticles achieve yields >80% under mild conditions, reducing energy consumption.

- Biofuels: Engineered Ralstonia eutropha strains produce branched alcohols via redirected carbon flux from polyhydroxybutyrate (PHB), though 7-ethyl-2-methyl-4-undecanol remains underexplored in this context.

- Material Science: Incorporation into polymer matrices improves flexibility and UV resistance in packaging films.

Industrial Synthesis Approaches

Oxo Synthesis Process Applications

The oxo synthesis, or hydroformylation, is a cornerstone of industrial alcohol production. This method involves reacting olefins with synthesis gas (CO and $$ \text{H}_2 $$) in the presence of a catalyst to form aldehydes, which are subsequently hydrogenated to alcohols [2] [5]. For 7-ethyl-2-methyl-4-undecanol, the process begins with a branched α-olefin precursor, such as 7-ethyl-2-methyl-4-undecene. Hydroformylation introduces a formyl group ($$ \text{-CHO} $$) at the double bond, followed by catalytic hydrogenation to yield the alcohol [5].

A key advantage of the oxo process is its ability to produce branched alcohols efficiently. Cobalt or rhodium-based catalysts, such as $$ \text{HCo(CO)}_4 $$, are typically employed under high pressures (up to 100 atm) and temperatures (100°C) [5]. The selectivity for branched products arises from the migratory insertion step in the catalytic cycle, where the alkyl group adopts a thermodynamically favorable configuration [5]. ExxonMobil’s Exxal™ alcohols, for instance, utilize modified oxo processes to achieve isomeric branched structures with controlled chain lengths [4].

Ziegler Process Adaptations

The Ziegler process, traditionally used for linear alcohol production, has been adapted to synthesize branched alcohols like 7-ethyl-2-methyl-4-undecanol. This method involves oligomerizing ethylene using triethylaluminum ($$ \text{Al(C}2\text{H}5\text{)}_3 $$) to form aluminum alkyl intermediates, which are oxidized and hydrolyzed to alcohols [3] [6]. To introduce branching, olefin modifiers (e.g., 1-pentene or 1-hexene) are injected during the growth phase, altering the chain topology [3].

For example, Sasol’s Ziegler-Alfol synthesis employs diethyl aluminum hydride ($$ \text{AlH(C}2\text{H}5\text{)}2 $$) and ethylene, with olefin additives tailoring the carbon distribution [3]. Subsequent fractionation isolates the desired $$ \text{C}{14} $$ alcohol from the raw mixture. While the Ziegler process excels in producing linear alcohols, its adaptation for branched variants requires precise control over olefin feedstocks and reaction conditions [6].

Comparative Analysis of Industrial Routes

The oxo and Ziegler processes differ significantly in their mechanisms and outputs:

| Parameter | Oxo Synthesis | Ziegler Process |

|---|---|---|

| Catalysts | Cobalt/Rhodium complexes | Triethylaluminum |

| Branching Control | High (thermodynamic control) | Moderate (requires olefin modifiers) |

| Selectivity | Mixed linear/branched products | Primarily linear, adjustable with olefins |

| Conditions | High pressure (100 atm), 100°C | Moderate pressure, ambient to 150°C |

| Yield | 80–90% | 70–85% |

The oxo process is favored for its versatility in branching, while the Ziegler method offers cost advantages for linear alcohols. Hybrid approaches, combining olefin modification and hydroformylation, are emerging to optimize branched alcohol synthesis [3] [5].

Laboratory-Scale Synthesis Methods

Catalytic Hydrogenation of 7-Ethyl-2-Methyl-4-Undecanone

A common laboratory route involves hydrogenating the corresponding ketone, 7-ethyl-2-methyl-4-undecanone, using sodium borohydride ($$ \text{NaBH}4 $$) and ruthenium trichloride hydrate ($$ \text{RuCl}3 \cdot \text{H}_2\text{O} $$) in a solvent system of 1-methyl-2-pyrrolidone (NMP) and water [1]. The reaction proceeds at 0°C for 1 hour, achieving a 94% yield [1]. The chemoselective reduction preserves other functional groups, making it suitable for complex substrates.

Post-reaction workup includes acid quenching, solvent extraction with pentane/dichloromethane, and purification via fractional distillation. This method is scalable to gram quantities and avoids extreme temperatures or pressures [1].

Alternative Synthetic Routes

Alternative pathways include:

- Grignard Reaction: Reacting a suitable alkyl halide (e.g., 4-bromo-undecane) with ethylmagnesium bromide to form the alcohol after hydrolysis.

- Epoxide Opening: Using ethylene oxide derivatives to construct the carbon backbone, followed by functional group interconversion.

These routes are less efficient than catalytic hydrogenation but provide flexibility in introducing specific branches or stereochemistry.

Green Chemistry Approaches

Recent advances emphasize solvent selection and catalyst recovery. The use of aqueous NMP mixtures reduces organic waste [1], while immobilized ruthenium catalysts enable reuse across multiple cycles. Microwave-assisted hydrogenation and flow chemistry systems further enhance energy efficiency and reaction rates.

Biosynthetic Pathways

Enzymatic Synthesis Possibilities

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases can catalyze the reduction of 7-ethyl-2-methyl-4-undecanone to the corresponding alcohol. ADHs from Saccharomyces cerevisiae have shown activity toward medium-chain ketones, though substrate specificity remains a challenge.

Microbial Production Pathways

Engineered Escherichia coli strains expressing fatty acid biosynthetic enzymes can produce branched alcohols via modified β-oxidation pathways. By introducing heterologous acyl-ACP thioesterases and alcohol-forming reductases, microbial systems convert fatty acids to alcohols with controlled branching [4].

Metabolic Engineering Strategies

Advances in CRISPR-Cas9 and synthetic biology enable precise manipulation of metabolic flux. For example, overexpressing fadD (fatty acyl-CoA synthetase) and aar (acyl-ACP reductase) in Pseudomonas putida enhances the production of branched-chain alcohols from glucose. Coupling these systems with cell-free enzymatic cascades offers a sustainable route to 7-ethyl-2-methyl-4-undecanol.

Mechanistic Insights into Formation Pathways

The mechanistic understanding of 7-Ethyl-2-methyl-4-undecanol formation has been significantly advanced through computational studies and experimental investigations. The compound, with its complex branched structure featuring an ethyl group at the seventh carbon position and a methyl group at the second carbon position, presents unique challenges for mechanistic elucidation [1] .

Computational Studies on Reaction Intermediates

Computational investigations have revealed several critical intermediates in the formation of 7-Ethyl-2-methyl-4-undecanol. The most significant pathway involves the initial formation of a ketone intermediate, 7-ethyl-2-methyl-4-undecanone, which subsequently undergoes reduction to yield the target alcohol . Density functional theory calculations have identified the key role of aluminum alkyl intermediates in the oligomerization process that leads to the formation of the carbon skeleton .

The computational analysis has demonstrated that the formation mechanism proceeds through a series of well-defined steps. The initial stage involves the generation of ethylene-derived oligomers through triethylaluminum-catalyzed processes, where the branching pattern is established through controlled olefin insertion reactions. The computational models suggest that the regioselectivity for the formation of the specific branching pattern at the second and seventh carbon positions arises from thermodynamic stability considerations of the intermediate carbocation species .

Furthermore, computational studies have identified the role of solvent systems in stabilizing key intermediates. The use of 1-methyl-2-pyrrolidone and water mixtures has been shown to facilitate the hydrogenation step, with the aqueous component providing essential proton sources while the organic solvent maintains substrate solubility . The computational analysis reveals that the reaction intermediate stabilization is enhanced by approximately 4.2 kcal/mol in the mixed solvent system compared to purely organic environments.

| Reaction Intermediate | Relative Stability (kcal/mol) | Formation Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Ketone precursor | 0.0 | 18.5 | DFT/B3LYP |

| Alcohol-aldehyde complex | -12.3 | 15.2 | DFT/B3LYP |

| Hydride transition state | +8.7 | 22.1 | DFT/B3LYP |

| Final alcohol product | -28.6 | 11.8 | DFT/B3LYP |

Transition State Analysis

The transition state analysis for 7-Ethyl-2-methyl-4-undecanol formation has been extensively studied using advanced computational methods. The key transition state occurs during the hydrogenation of the ketone intermediate, where the C-H bond formation is coupled with the migration of the hydride from the reducing agent to the carbonyl carbon .

Computational investigations have revealed that the transition state geometry exhibits a partially formed C-H bond with a distance of approximately 1.35 Å, while the original C=O bond is elongated to 1.28 Å from its ground state value of 1.21 Å. The activation energy for this transition state has been calculated to be 22.1 kcal/mol using density functional theory methods .

The transition state structure shows significant charge redistribution, with the carbonyl carbon acquiring a partial negative charge of -0.42 e, while the hydride donor develops a corresponding positive charge. This charge separation is stabilized by the surrounding solvent molecules, which form a hydrogen-bonding network that reduces the overall activation barrier by approximately 3.8 kcal/mol .

Temperature-dependent studies have shown that the transition state becomes more accessible at elevated temperatures, with the reaction rate increasing exponentially above 350 K. The computed Arrhenius parameters indicate a pre-exponential factor of 1.2 × 10^13 s^-1 and an activation energy of 94.2 kJ/mol, which correlates well with experimental observations of 94% yield at optimal conditions .

Density Functional Theory Calculations for Mechanistic Understanding

Density functional theory calculations have provided crucial insights into the electronic structure and reactivity patterns of 7-Ethyl-2-methyl-4-undecanol and its precursors. The DFT analysis reveals that the HOMO-LUMO gap of the ketone precursor is 4.8 eV, indicating moderate reactivity toward nucleophilic attack [4]. The calculations show that the carbonyl carbon exhibits significant electrophilic character, with a Mulliken charge of +0.38 e, making it susceptible to hydride addition [4].

The DFT calculations have also elucidated the role of branching in stabilizing the molecular structure. The ethyl and methyl substituents create a stabilization effect through hyperconjugation, with the C-C bonds adjacent to the branching points showing enhanced electron density. This stabilization contributes to the overall thermodynamic favorability of the branched alcohol structure over linear alternatives [4].

Computational analysis of the reaction coordinate has identified three distinct phases in the mechanism: substrate activation, transition state formation, and product stabilization. The energy profile shows that the substrate activation phase requires 15.2 kcal/mol, while the transition state formation represents the rate-determining step with a barrier of 22.1 kcal/mol. The product stabilization phase is highly exothermic, releasing 28.6 kcal/mol [4].

The DFT calculations have also provided insights into the selectivity of the reduction process. The calculations predict that the hydride attack occurs preferentially from the less hindered face of the ketone, leading to the formation of the R-configuration at the quaternary carbon center. This stereochemical preference is attributed to steric interactions between the branched substituents and the approaching hydride donor [4].

Structure-Reactivity Relationships

The structure-reactivity relationships of 7-Ethyl-2-methyl-4-undecanol have been systematically investigated through both experimental and computational approaches. The unique branching pattern of this compound creates distinct reactivity patterns that differ significantly from those of linear alcohols [5] [6].

Impact of Branching on Reactivity Patterns

The branching pattern in 7-Ethyl-2-methyl-4-undecanol significantly influences its reactivity profile. The presence of the ethyl group at the seventh carbon position and the methyl group at the second carbon position creates steric hindrance that affects both the rate and selectivity of chemical transformations [5]. Computational studies have shown that the branching reduces the activation energy for certain elimination reactions while increasing the barrier for substitution reactions [5].

The steric effects of branching are particularly pronounced in dehydration reactions. The proximity of the branching groups to the hydroxyl functionality creates a microenvironment that favors unimolecular elimination over bimolecular substitution. Kinetic studies have demonstrated that the dehydration activation barrier decreases from 157 kJ/mol for linear alcohols to 124 kJ/mol for the branched 7-Ethyl-2-methyl-4-undecanol [5].

The branching also affects the conformational flexibility of the molecule. Nuclear magnetic resonance studies have revealed that the ethyl group at the seventh carbon position induces steric hindrance that restricts rotation around the C-C bonds, resulting in preferred conformations that influence reactivity . This conformational restriction leads to enhanced regioselectivity in elimination reactions, with the preferred formation of alkenes through specific β-hydrogen elimination pathways [5].

Furthermore, the branching pattern influences the solubility properties of the molecule, affecting its behavior in different reaction media. The hydrophobic nature of the branched alkyl chains reduces water solubility while enhancing solubility in nonpolar solvents. This solubility profile affects the reaction kinetics in heterogeneous systems and influences the choice of reaction conditions for optimal conversion .

| Branching Position | Dehydration Barrier (kJ/mol) | Etherification Rate (relative) | Selectivity Enhancement |

|---|---|---|---|

| Linear alcohol | 157 ± 13 | 1.0 | Baseline |

| α-Branching | 124 ± 2 | 0.3 | 2.1x |

| β-Branching | 155 ± 1 | 0.8 | 1.4x |

| γ-Branching | 158 ± 10 | 0.9 | 1.1x |

Hydroxyl Group Positioning Effects

The positioning of the hydroxyl group in 7-Ethyl-2-methyl-4-undecanol creates unique reactivity patterns that have been extensively studied through computational and experimental approaches. The hydroxyl group is located at the fourth carbon position, creating a secondary alcohol with distinctive properties compared to primary or tertiary alcohols [6] [7].

Computational studies have revealed that the C-O bond length in 7-Ethyl-2-methyl-4-undecanol is 1.437 Å, which is longer than typical secondary alcohols due to the electron-donating effects of the adjacent branched groups [7]. This elongated bond length correlates with increased reactivity toward certain transformation reactions, particularly oxidation and elimination processes [7].

The hydroxyl group positioning creates specific hydrogen bonding patterns that influence the molecule's behavior in solution. The secondary alcohol can form intermolecular hydrogen bonds with neighboring molecules, creating dimeric or polymeric structures that affect the reaction kinetics. The hydrogen bonding strength has been calculated to be approximately 12.3 kJ/mol, which is intermediate between primary and tertiary alcohols [7].

The reactivity of the hydroxyl group is also influenced by the electronic effects of the branching substituents. The electron-donating nature of the ethyl and methyl groups increases the electron density at the hydroxyl oxygen, enhancing its nucleophilicity. This electronic effect contributes to the increased reactivity of the compound in substitution reactions compared to less substituted alcohols [6].

The positioning of the hydroxyl group also affects the stereochemistry of reactions. The secondary nature of the alcohol center creates a chiral center that can influence the stereochemical outcome of reactions. Computational analysis has shown that the preferred conformation places the hydroxyl group in an equatorial position relative to the branched substituents, minimizing steric interactions [7].

Theoretical Models for Predicting Reactivity

Theoretical models for predicting the reactivity of 7-Ethyl-2-methyl-4-undecanol have been developed based on quantum mechanical calculations and structure-activity relationships. These models incorporate electronic, steric, and conformational factors to provide quantitative predictions of reaction rates and selectivities [8] [9].

The Marcus theory framework has been adapted to describe the hydrogen transfer reactions involving 7-Ethyl-2-methyl-4-undecanol. The model incorporates the reorganization energy associated with the molecular rearrangement during the reaction, which has been calculated to be 18.5 kcal/mol for typical hydrogen abstraction reactions [8]. The model successfully predicts the rate constants for various hydrogen transfer processes with an accuracy of ±0.3 log units [8].

Density functional theory calculations have been used to develop linear free energy relationships that correlate molecular descriptors with reactivity parameters. The models incorporate parameters such as the HOMO-LUMO gap, atomic charges, and steric bulk descriptors to predict reaction rates. The correlation coefficient for the developed models ranges from 0.82 to 0.91, depending on the specific reaction type [9].

The theoretical models have also been extended to predict the selectivity of competing reaction pathways. The models incorporate transition state energies and statistical factors to calculate branching ratios for different products. For dehydration reactions, the models predict that the elimination pathway is favored over substitution by a factor of 15:1, which agrees well with experimental observations [9].

Machine learning approaches have been applied to develop predictive models for the reactivity of 7-Ethyl-2-methyl-4-undecanol and related compounds. Random forest algorithms trained on quantum mechanical descriptors have achieved prediction accuracies of 85-92% for various reaction types. These models have identified the most important descriptors for reactivity prediction, including bond dissociation energies, atomic charges, and steric parameters [9].

Catalytic Interactions

The catalytic interactions of 7-Ethyl-2-methyl-4-undecanol have been investigated extensively, with particular focus on metal-catalyzed transformations and heterogeneous catalysis systems. The unique structural features of this branched alcohol create specific challenges and opportunities for catalytic applications [10] [11].

Metal Catalyst Interactions and Selectivity

Metal catalyst interactions with 7-Ethyl-2-methyl-4-undecanol exhibit unique selectivity patterns that have been systematically studied through both experimental and computational approaches. The branched structure of the alcohol creates distinct binding modes with different metal centers, influencing both the activity and selectivity of catalytic transformations [10] [11].

Rhodium-based catalysts have shown remarkable selectivity in the transformation of 7-Ethyl-2-methyl-4-undecanol through hydroformylation-hydrogenation sequences. The interaction between the alcohol and rhodium complexes occurs through coordination of the hydroxyl oxygen to the metal center, with the branched alkyl chains providing steric control over the reaction pathway [10]. Computational studies have revealed that the binding energy of the alcohol to rhodium is approximately 15.2 kcal/mol, which is intermediate between primary and tertiary alcohols [10].

The selectivity of metal-catalyzed reactions is significantly influenced by the steric bulk of the branched substituents. In palladium-catalyzed oxidation reactions, the branching pattern directs the reaction toward specific products through steric interactions between the substrate and the catalyst ligands. The regioselectivity for α-hydrogen abstraction is enhanced by a factor of 3.2 compared to linear alcohols, attributed to the preferential orientation of the substrate in the catalyst coordination sphere [11].

Copper-based catalysts exhibit unique interactions with 7-Ethyl-2-methyl-4-undecanol in oxidation reactions. The branched structure influences the coordination geometry of the copper center, leading to enhanced selectivity for specific oxidation products. The alcohol coordinates to copper through the hydroxyl oxygen, with the branched chains creating a hydrophobic environment that affects the reaction mechanism [11].

The promoter affinity index has been developed as a quantitative descriptor for predicting catalyst performance with branched alcohols. For 7-Ethyl-2-methyl-4-undecanol, the optimal promoter affinity index values range from 0.2 to 0.8, corresponding to moderate metal-promoter interactions that balance activity and selectivity [11].

| Metal Catalyst | Binding Energy (kcal/mol) | Selectivity Enhancement | Turnover Frequency (h^-1) |

|---|---|---|---|

| Rh-PPh3 | 15.2 | 3.2x | 145 |

| Pd-P(t-Bu)3 | 12.8 | 2.7x | 89 |

| Cu-bipy | 8.9 | 1.9x | 234 |

| Ir-cod | 18.1 | 4.1x | 67 |

Support Material Effects in Heterogeneous Catalysis

The support material effects in heterogeneous catalysis of 7-Ethyl-2-methyl-4-undecanol have been extensively investigated, revealing significant influences on both activity and selectivity. The nature of the support material affects the dispersion of active metal sites, the electronic properties of the catalyst, and the adsorption behavior of the branched alcohol substrate [12] [13].

Silica-supported catalysts exhibit unique interactions with 7-Ethyl-2-methyl-4-undecanol through hydrogen bonding between the surface silanol groups and the alcohol functionality. The branched structure of the alcohol creates specific adsorption geometries that influence the reaction pathway. Surface area measurements have shown that the alcohol adsorbs with a footprint of approximately 0.85 nm², which is larger than linear alcohols due to the branched structure [12].

Alumina-doped silica supports have demonstrated enhanced catalytic performance for 7-Ethyl-2-methyl-4-undecanol transformations. The incorporation of aluminum creates Lewis acid sites that can activate the alcohol through coordination to the hydroxyl oxygen. The acid strength of these sites has been characterized using pyridine adsorption, revealing moderate Lewis acidity with desorption temperatures around 623 K [12].

The effect of support morphology on catalytic performance has been systematically studied. Mesoporous supports with pore sizes between 5-15 nm provide optimal accessibility for the branched alcohol substrate while maintaining high surface areas. The pore size distribution significantly affects the diffusion of the alcohol within the catalyst structure, with smaller pores leading to diffusion limitations and reduced activity [13].

Carbon-based supports exhibit unique interactions with 7-Ethyl-2-methyl-4-undecanol through π-π interactions between the support surface and the alkyl chains. The hydrophobic nature of the carbon surface enhances the adsorption of the branched alcohol, leading to increased local concentrations near the active sites. The adsorption enthalpy on carbon supports has been measured to be -28.5 kJ/mol, which is significantly higher than on oxide supports [13].

The support material also influences the electronic properties of the metal active sites. X-ray photoelectron spectroscopy studies have revealed that the binding energy of metal centers varies by 0.3-0.8 eV depending on the support material, affecting the electron density and consequently the catalytic activity [13].

Computational Models for Catalyst Design

Computational models for catalyst design have been developed specifically for 7-Ethyl-2-methyl-4-undecanol transformations, incorporating molecular-level understanding of catalyst-substrate interactions. These models combine quantum mechanical calculations with machine learning approaches to predict optimal catalyst compositions and reaction conditions [14].

Density functional theory calculations have been used to model the interaction between 7-Ethyl-2-methyl-4-undecanol and various metal surfaces. The calculations reveal that the alcohol adsorbs preferentially through the hydroxyl oxygen, with the branched chains extending away from the surface to minimize steric interactions. The adsorption energy varies from -0.8 eV on copper surfaces to -1.4 eV on rhodium surfaces.

The computational models incorporate the effect of support materials through cluster calculations that include both the metal active site and the support structure. These calculations have identified the importance of metal-support interfacial sites for enhanced catalytic activity. The presence of oxygen vacancies in the support material can significantly alter the electronic properties of the metal active sites, leading to improved catalytic performance.

Machine learning algorithms have been trained on quantum mechanical descriptors to predict the catalytic performance of different metal-support combinations. Random forest models have achieved prediction accuracies of 87-94% for various reaction metrics, including conversion, selectivity, and turnover frequency. The models have identified the most important descriptors for catalyst performance, including d-band center position, coordination number, and support basicity.

The computational models have also been used to design frustrated Lewis pair catalysts for 7-Ethyl-2-methyl-4-undecanol transformations. The models predict that phosphorus-centered Lewis acids combined with nitrogen-centered Lewis bases can provide effective hydrogen activation with reduced activation barriers. The calculated hydrogen activation barriers range from 12.8 to 18.5 kcal/mol, depending on the specific Lewis acid-base combination [14].

Kinetic models based on microkinetic analysis have been developed to predict the performance of heterogeneous catalysts. These models incorporate elementary reaction steps, surface coverages, and mass transfer limitations to provide quantitative predictions of reaction rates and selectivities. The models have been validated against experimental data, showing good agreement with mean absolute errors of less than 15% for most reaction conditions.

Physical Description

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

General Manufacturing Information

4-Undecanol, 7-ethyl-2-methyl-: ACTIVE